1-(4-Methoxy-3-methylbenzenesulfonyl)-4-(2,4,6-trimethylphenyl)piperazine
CAS No.:
Cat. No.: VC16275684
Molecular Formula: C21H28N2O3S
Molecular Weight: 388.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H28N2O3S |
|---|---|
| Molecular Weight | 388.5 g/mol |
| IUPAC Name | 1-(4-methoxy-3-methylphenyl)sulfonyl-4-(2,4,6-trimethylphenyl)piperazine |
| Standard InChI | InChI=1S/C21H28N2O3S/c1-15-12-17(3)21(18(4)13-15)22-8-10-23(11-9-22)27(24,25)19-6-7-20(26-5)16(2)14-19/h6-7,12-14H,8-11H2,1-5H3 |
| Standard InChI Key | KBXQJFRGSNMWNW-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C(=C1)C)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)C)C |
Introduction
1-(4-Methoxy-3-methylbenzenesulfonyl)-4-(2,4,6-trimethylphenyl)piperazine is a sulfonamide derivative that belongs to a class of compounds known for their diverse applications in medicinal chemistry. Sulfonamides are widely recognized for their biological activity, including antimicrobial, anticancer, and anti-inflammatory properties. This compound combines a piperazine core with sulfonamide and aromatic substituents, which may contribute to its potential pharmacological effects.
Synthesis
The synthesis of this compound typically involves the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with 1-(2,4,6-trimethylphenyl)piperazine under controlled conditions. The reaction proceeds via nucleophilic substitution at the sulfonyl chloride group. The process requires an organic solvent (e.g., dichloromethane) and a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Spectroscopic Characterization
To confirm the structure of the compound, various analytical techniques are employed:
-
NMR Spectroscopy: Proton () and carbon () NMR provide insights into the chemical environment of the hydrogen and carbon atoms.
-
IR Spectroscopy: The presence of sulfonamide groups is confirmed by characteristic S=O stretching vibrations around 1150–1350 cm.
-
Mass Spectrometry (MS): The molecular ion peak at confirms the molecular weight.
-
Elemental Analysis: Matches theoretical values for C, H, N, and S content.
Potential Applications
Given its structural features, this compound may have applications in:
-
Drug Development: As a lead compound for designing new therapeutics targeting bacterial or tumor cells.
-
Chemical Biology Research: Probing biological pathways involving sulfonamide-sensitive enzymes.
-
Pharmaceutical Formulations: Enhancing solubility or stability in drug delivery systems.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume